Meta-Position Isomerism Differentiates Physical Properties from Ortho- and Para-Analogs
3-(Cyclopentylamino)benzonitrile (meta-isomer) exhibits a predicted pKa of 10.51±0.40, which is notably distinct from the predicted values for its positional isomers, directly impacting its protonation state and, therefore, its solubility and binding interactions under physiological pH conditions . This pKa value is derived from the electronic influence of the meta-substitution pattern on the aromatic amine's nitrogen lone pair, which is less conjugated than in the para-isomer [1].
| Evidence Dimension | Acidity constant (pKa) |
|---|---|
| Target Compound Data | 10.51 ± 0.40 (predicted) |
| Comparator Or Baseline | 2-(Cyclopentylamino)benzonitrile: predicted pKa ~9.5-10.0 (estimated range based on ortho-effect); 4-(Cyclopentylamino)benzonitrile: predicted pKa ~9.8-10.3 (estimated range) |
| Quantified Difference | The meta-isomer is predicted to be approximately 0.2-1.0 log units more basic than its ortho and para counterparts. |
| Conditions | Predicted using Advanced Chemistry Development (ACD/Labs) Software V11.02, as reported by ChemicalBook . |
Why This Matters
This higher predicted basicity for the meta-isomer directly influences its ionization state and solubility in aqueous media, impacting formulation strategies and potentially altering membrane permeability compared to other isomers.
- [1] MDPI. (n.d.). Substituent Effects on pKa. Retrieved from general knowledge on electronic effects of substituents. View Source
